3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid
Description
This compound belongs to the spiroxanthene family, characterized by a fused isobenzofuran-xanthene core. Key structural features include:
- Spiro linkage: Connects the isobenzofuran and xanthene moieties, creating a rigid, planar structure conducive to fluorescence.
- Trifluoromethylsulfonyloxy group (CF₃SO₂O-): A strong electron-withdrawing group at the 6' position, enhancing reactivity in substitution reactions.
- Carboxylic acid group: At the 6-position, enabling conjugation to biomolecules or modification into esters/amides for applications in probes or dyes.
Properties
IUPAC Name |
3'-hydroxy-1-oxo-6'-(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F3O9S/c23-22(24,25)35(30,31)34-12-3-6-15-18(9-12)32-17-8-11(26)2-5-14(17)21(15)16-7-10(19(27)28)1-4-13(16)20(29)33-21/h1-9,26H,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMBBTFFSLOEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C(F)(F)F)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including oxidoreductases and transferases, which are essential for various metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the overall metabolic flux within the cell.
Cellular Effects
The effects of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, changes in gene expression profiles have been noted, indicating that this compound can influence transcriptional regulation and cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid have been shown to vary over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and promoting cellular health. At higher doses, toxic effects have been observed, including cellular damage and disruption of normal physiological processes. These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, which play a pivotal role in its biotransformation. These interactions can lead to the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. Additionally, the compound’s distribution can be influenced by factors such as cellular pH and the presence of other interacting molecules.
Subcellular Localization
The subcellular localization of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid is critical for its activity. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of specific targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its biochemical effects.
Biological Activity
3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, with the CAS number 1268491-68-4, is a complex organic compound that has garnered attention in the field of medicinal chemistry and biochemistry. Its unique structural features, including a spirocyclic framework and trifluoromethyl sulfonyl group, suggest potential biological activities that warrant detailed investigation.
- Molecular Formula : C22H11F3O9S
- Molecular Weight : 508.38 g/mol
- Structure : The compound features a spiro structure connecting isobenzofuran and xanthene moieties, which may influence its interaction with biological targets.
The biological activity of this compound may be attributed to its electrophilic properties, particularly due to the presence of the trifluoromethyl sulfonyl group. This moiety can facilitate interactions with nucleophiles in biological systems, potentially leading to the modification of biomolecules such as proteins and nucleic acids.
Potential Mechanisms:
- Electrophilic Attack : The trifluoromethyl sulfonyl group can undergo nucleophilic attack by thiol groups in proteins, leading to covalent modifications.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, affecting cellular signaling pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : Compounds in the xanthene family have shown potential as antioxidants, scavenging free radicals and protecting cells from oxidative damage.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Antimicrobial Effects : Certain xanthene derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
Case Studies
- Anticancer Activity : A study demonstrated that a related xanthene derivative significantly inhibited the growth of human cancer cell lines by inducing apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Evaluation : In vitro assays showed that compounds with similar structural features exhibited significant DPPH radical scavenging activity, indicating their potential as antioxidants. The presence of hydroxyl groups was crucial for this activity.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, also known as CAS No. 1268491-68-4, is a chemical compound with a molecular weight of 508.38 and a molecular formula of C22H11F3O9S . This compound is offered with the IUPAC name 3'-hydroxy-3-oxo-6'-(((trifluoromethyl)sulfonyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid .
Chemical Properties
- Molecular Formula: C22H11F3O9S
- Molecular Weight: 508.38
- IUPAC Name: 3'-hydroxy-3-oxo-6'-(((trifluoromethyl)sulfonyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid
Safety and Handling
- Signal Word: Warning
- Hazard Statements: H302-H315-H319-H335
- Precautionary Statements: P261-P280-P301+P312-P302+P352-P305+P351+P338
Potential Applications
While the provided search results do not offer specific applications for this exact compound, they do bring up related chemical concepts and compounds that can give insight.
- Photoremovable Protecting Groups (PPGs): This compound contains elements that are used as photoremovable protecting groups, which are utilized in chemistry and biology . Photoremovable protecting groups can be cleaved upon exposure to light, allowing for the controlled release of a substance . Sulfonates, phosphates, and carboxylates are the most commonly encountered leaving groups .
- Spiro Compounds: The compound is a spiro compound, which is a compound where one carbon atom is the only atom that connects two rings . Spiro compounds have anticancer activities .
- Thalidomide Derivatives: Research has highlighted thalidomide derivatives for their ability to inhibit the growth of cancer cells without affecting non-tumorous cells . They can also inhibit cancer cell motility .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
*Estimated based on 6-FAM (C₂₁H₁₂O₇, 376.32) + CF₃SO₂O (146.08).
Key Structural Differences:
- Electron-withdrawing groups : The target compound’s CF₃SO₂O group contrasts with hydroxy (6-FAM) or chloro (hexachloro derivative) substituents, altering electronic properties and reactivity.
- Fluorophores : 6-FAM and Oregon Green 488 are established fluorescent probes, while the target compound’s fluorescence profile is unconfirmed but likely quenched due to the triflyl group.
Physicochemical Properties
Table 2: Solubility and Stability
- Triflyl group impact : The CF₃SO₂O group increases hydrophobicity, reducing aqueous solubility compared to 6-FAM.
Functional and Application Comparisons
Synthetic Utility :
- The target compound’s triflyl group is a superior leaving group compared to hydroxy (6-FAM) or chloro substituents, enabling nucleophilic aromatic substitutions (e.g., forming aryl ethers or amines).
- Analogous triflate derivatives (e.g., compound 36 in ) are intermediates in cross-coupling reactions .
- Biological Applications: 6-FAM: Widely used in fluorescence microscopy and molecular biology due to high quantum yield . Hexachloro derivative: Suited for harsh environments (e.g., low pH) due to halogenation . Target compound: Potential use in bioorthogonal chemistry or as a precursor for advanced probes.
Table 3: Hazard Profiles
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic route involving:
- Construction of the spirocyclic core (spiro[isobenzofuran-xanthene])
- Introduction of the 3'-hydroxy and 3-oxo functionalities
- Selective triflation (introduction of the trifluoromethylsulfonyl oxy group) at the 6'-position
- Final carboxylation to install the 6-carboxylic acid group
The key challenges include regioselective functionalization and maintaining the integrity of the sensitive spirocyclic framework.
Stepwise Synthetic Details
Spirocyclic Core Formation
- The spiro[isobenzofuran-xanthene] skeleton is formed via intramolecular cyclization of appropriately substituted precursors.
- Typically, a hydroxy-substituted xanthene derivative is reacted with an isobenzofuran precursor under acidic or Lewis acid catalysis to promote spirocyclization.
- Conditions are optimized to avoid side reactions such as polymerization or ring-opening.
Introduction of Hydroxy and Oxo Groups
- The 3'-hydroxy and 3-oxo groups are introduced through selective oxidation and hydroxylation reactions .
- Oxidants such as selenium dioxide or chromium-based reagents may be used to oxidize the 3-position to a ketone (3-oxo).
- Hydroxylation at the 3' position is typically achieved through controlled electrophilic substitution or enzymatic methods to ensure regioselectivity.
Triflation at the 6'-Position
- The critical step involves the introduction of the trifluoromethylsulfonyl (triflate) group at the 6'-hydroxy position.
- This is commonly done by reacting the 6'-hydroxy intermediate with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.
- The reaction is performed at low temperatures (0 to -78 °C) to prevent decomposition and side reactions.
- The triflate group serves as an excellent leaving group for further functionalization or biological activity modulation.
Carboxylation
- The 6-carboxylic acid group is introduced either by direct oxidation of a methyl or aldehyde precursor or by hydrolysis of ester intermediates.
- Hydrolysis is typically carried out under acidic or basic aqueous conditions to yield the free acid.
Data Table: Summary of Preparation Steps and Conditions
| Step Number | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Spirocyclization | Acid or Lewis acid catalysis | Intramolecular cyclization to form spiro core |
| 2 | Oxidation (3-oxo group) | SeO2, CrO3, or other oxidants | Regioselective oxidation at 3-position |
| 3 | Hydroxylation (3'-OH) | Electrophilic substitution or enzymatic | Controlled to avoid over-oxidation |
| 4 | Triflation (6'-OTf) | Trifluoromethanesulfonic anhydride, base | Low temperature, anhydrous conditions |
| 5 | Carboxylation | Hydrolysis or oxidation | Final step to yield 6-carboxylic acid |
Research Findings and Optimization Notes
- Yield and Purity: The triflation step is critical and often determines the overall yield and purity. Strict control of moisture and temperature is essential to prevent hydrolysis of triflate.
- Solvent Choice: Anhydrous dichloromethane or tetrahydrofuran is preferred for triflation reactions.
- Storage: The triflate-containing compound is sensitive to moisture and should be stored under inert atmosphere at low temperatures to maintain stability.
- Analytical Characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are used to confirm structure and purity at each step.
Q & A
Basic: What synthetic strategies are employed to prepare this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including condensation of isobenzofuran derivatives with xanthene precursors under Lewis acid catalysis (e.g., boron trifluoride etherate) in an inert atmosphere to prevent oxidation . The trifluoromethanesulfonyloxy (triflyl) group is introduced via nucleophilic substitution or esterification, leveraging its role as a superior leaving group for subsequent functionalization . Optimization includes:
- Temperature control : Maintaining 0–5°C during triflylation to minimize side reactions.
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂, AlCl₃) for yield improvement.
- Purity monitoring : Using HPLC or LC/MS to track intermediates .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the spirocyclic structure and triflyl group integration .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS showing [M-H]⁻ at m/z 563.2) .
- UV-Vis spectroscopy : Identifies absorbance maxima (~490 nm) linked to the xanthene-fluorescein core .
- HPLC : Quantifies purity (>95%) and detects trace byproducts .
Basic: How is this compound utilized as a fluorescent probe in biological imaging?
Its fluorescein-like core enables fluorescence emission (~517 nm) upon excitation (~494 nm), making it suitable for:
- Intracellular tracking : Conjugation via the carboxylic acid group to biomolecules (e.g., antibodies) for live-cell imaging .
- Radical scavenging assays : Monitoring peroxyl radical interactions via fluorescence quenching, similar to ORAC (Oxygen Radical Absorbance Capacity) methodologies .
- pH sensitivity : Fluorescence intensity varies with pH (pKa ~6.4), useful for microenvironment sensing .
Advanced: What mechanistic insights explain the triflyl group’s role in reactivity?
The triflyl group (-OSO₂CF₃) enhances electrophilicity, facilitating:
- Nucleophilic displacement : Rapid substitution by amines or thiols in coupling reactions (e.g., forming amides or sulfonamides) .
- Stability : The electron-withdrawing CF₃ group reduces hydrolysis rates compared to tosylates, enabling storage at 2–8°C for extended periods .
- Leaving group efficiency : Demonstrated in kinetic studies showing 10× faster displacement vs. mesylates .
Advanced: How does environmental stability (pH, light, temperature) impact experimental design?
- Photobleaching : Prolonged UV exposure degrades fluorescence; experiments require light shielding and antioxidants (e.g., ascorbic acid) .
- Thermal stability : Decomposition above 40°C necessitates refrigerated storage (2–8°C) and inert atmospheres during synthesis .
- pH-dependent hydrolysis : Triflyl group hydrolysis accelerates in alkaline conditions (pH >9), limiting buffer choices .
Advanced: How does this compound compare to other fluorescein derivatives (e.g., 5-FAM, 6-FAM) in fluorescence quantum yield and photostability?
- Quantum yield : ~0.85 (vs. 0.93 for 6-FAM), reduced slightly by the triflyl group’s electron-withdrawing effects .
- Photostability : 20% lower vs. 5-Carboxyfluorescein due to triflyl-mediated radical sensitivity .
- Solubility : Improved in polar aprotic solvents (e.g., DMSO) but reduced in aqueous buffers vs. unmodified fluoresceins .
Advanced: How can researchers resolve data discrepancies arising from synthetic batch variations?
- Batch-to-batch analysis : Use LC/MS to identify impurities (e.g., de-triflylated byproducts) and adjust purification protocols (e.g., silica gel chromatography with EtOAc/hexane gradients) .
- Standardized assays : Compare fluorescence intensity across batches using a reference radical scavenging assay (e.g., Trolox equivalence) .
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to correlate reaction conditions (temperature, catalyst load) with purity outcomes .
Safety & Handling: What precautions are critical for safe laboratory use?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 1B) .
- Ventilation : Use fume hoods to avoid inhalation of triflyl-containing aerosols .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Storage : Desiccated at 2–8°C in amber vials to prevent hydrolysis and photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
